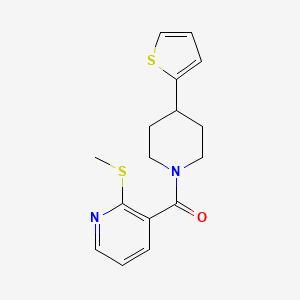

(2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research on heterocyclic compounds, including those with thiophene and pyridine rings, is significant due to their potential applications in pharmaceuticals and material science. For example, the synthesis and crystal structure of substituted thiophenes have been studied for their wide range of biological activities and applications in organic electronics such as organic light-emitting transistors and solar cells (Nagaraju et al., 2018).

Molecular Structure Analysis

- Detailed molecular structure analysis using techniques like X-ray diffraction and density functional theory (DFT) calculations provides insights into the conformation, electronic properties, and potential reactivity of compounds. Such analyses aid in understanding the molecular basis of the compounds' physical, chemical, and biological properties (Huang et al., 2021).

Chemical Reactions and Modifications

- The reactivity of compounds containing methylthio, thiophenyl, and pyridyl groups with other chemicals can reveal novel reaction pathways, leading to the synthesis of compounds with potential pharmacological activities. Studies have explored reactions under various conditions to synthesize new derivatives and analyze their structural and functional properties, which could have implications for designing drugs or functional materials (Patel et al., 2011).

Biological Activities

- While excluding direct references to drug use, dosage, and side effects, research on related compounds shows a focus on antimicrobial activities and the potential for discovering new therapeutic agents. The synthesis and evaluation of new derivatives for antimicrobial properties are crucial in the ongoing search for new treatments against resistant bacterial and fungal strains (Kumar et al., 2012).

Mecanismo De Acción

The exact mode of action would depend on the specific biological target of the compound. Generally, it would involve the compound binding to its target, leading to a change in the target’s activity that impacts a particular biochemical pathway .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could be influenced by various enzymes, and its excretion would depend on factors like molecular size and polarity .

The result of the compound’s action would be changes at the molecular and cellular levels, such as altered protein activity or changes in cell signaling . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, certain enzymes or co-factors might be needed for the compound to exert its effects .

Propiedades

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-20-15-13(4-2-8-17-15)16(19)18-9-6-12(7-10-18)14-5-3-11-21-14/h2-5,8,11-12H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUCSLKMKGJUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)

![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)

![Methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate](/img/structure/B2628224.png)